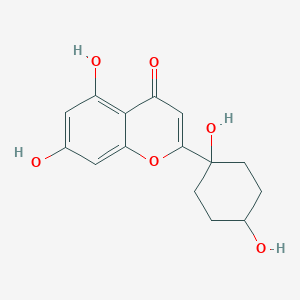
2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is a complex organic compound characterized by its unique structure, which includes a chromone core and a cyclohexyl ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Ring: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers.
Scientific Research Applications
2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-flavone
- 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-isoflavone
- 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-coumarin
Uniqueness
2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is unique due to its specific combination of a chromone core and a cyclohexyl ring with multiple hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2 |
InChI Key |
GDNDWFIQOXRVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















